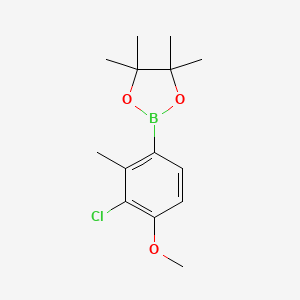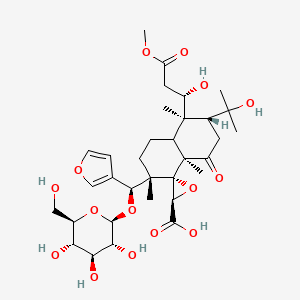![molecular formula C24H30O3 B14076812 (10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drospirenone is a synthetic progestin used primarily in oral contraceptives and hormone replacement therapy. It is an analog of spironolactone and exhibits antiandrogenic and antimineralocorticoid properties. Drospirenone is often combined with estrogens such as ethinyl estradiol or estetrol to prevent pregnancy and manage menopausal symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Drospirenone is synthesized from spironolactone through a series of chemical reactions. The process involves the reduction of spironolactone to 1,2-dihydrospirorenone, followed by the formation of drospirenone through a series of oxidation and cyclization reactions .
Industrial Production Methods
In industrial settings, drospirenone is produced using high-efficiency synthetic routes that ensure high yield and purity. The process typically involves the use of advanced chromatographic techniques for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Drospirenone undergoes various chemical reactions, including:
Oxidation: Conversion of drospirenone to its oxidized forms.
Reduction: Reduction of drospirenone to its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of drospirenone, which are often used in further synthetic applications .
Applications De Recherche Scientifique
Drospirenone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroidal synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Widely used in oral contraceptives and hormone replacement therapy to manage reproductive health and menopausal symptoms .
Industry: Employed in the pharmaceutical industry for the development of new contraceptive formulations and hormone therapies .
Mécanisme D'action
Drospirenone exerts its effects by binding to the progesterone receptor, thereby inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This reduces the frequency of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) pulses, preventing ovulation. Additionally, drospirenone alters the consistency of cervical mucus, making it difficult for sperm to reach the uterus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethindrone: A first-generation progestin with androgenic activity.
Levonorgestrel: A second-generation progestin with potent progestational activity.
Desogestrel: A third-generation progestin with minimal androgenic activity.
Dienogest: A fourth-generation progestin with antiandrogenic properties
Uniqueness of Drospirenone
Drospirenone is unique among progestins due to its antimineralocorticoid and antiandrogenic properties. Unlike other progestins, it is derived from 17α-spirolactone rather than 19-nortestosterone, giving it a distinct pharmacological profile. This makes drospirenone particularly effective in managing conditions like acne and hirsutism, which are influenced by androgen levels .
Propriétés
Formule moléculaire |
C24H30O3 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15?,16?,18?,20?,21?,22-,23+,24+/m1/s1 |
Clé InChI |
METQSPRSQINEEU-RIAJQUHVSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C3CC3C4C2CC[C@]5(C4C6CC6[C@@]57CCC(=O)O7)C |
SMILES canonique |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


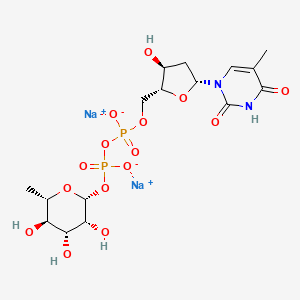
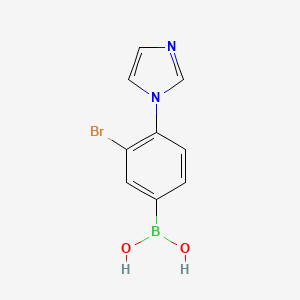
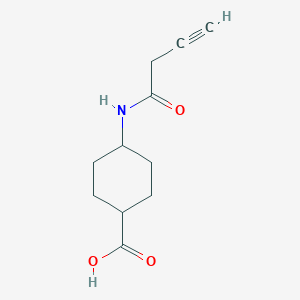
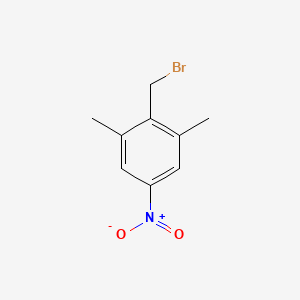
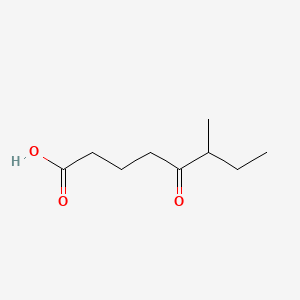
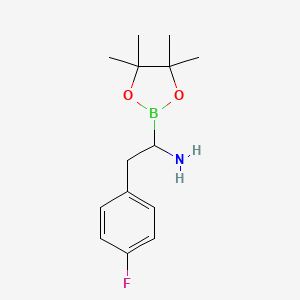
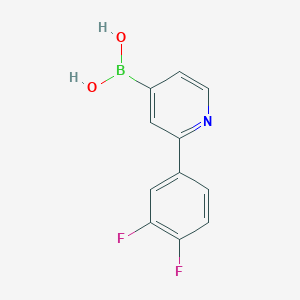
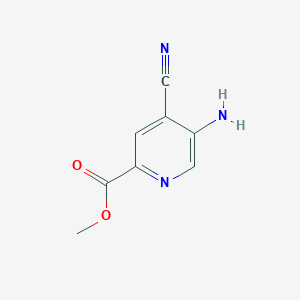
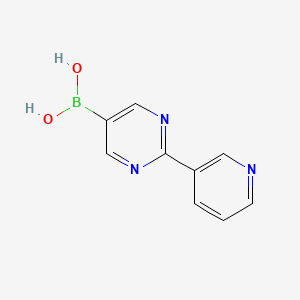
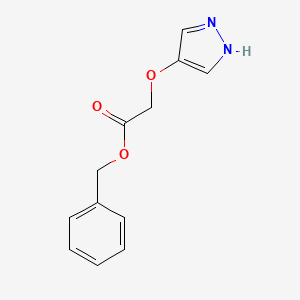
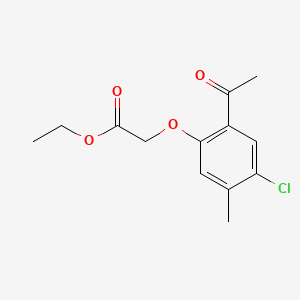
![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
